3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c1-9-6-10(16)13(18-7-9)14(21)20-15-19-12(8-22-15)11-4-2-3-5-17-11/h2-8H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMPAVIQQLBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine and pyridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms, including the modulation of kinase pathways.
Case Study:
A study investigated the effects of thiazole derivatives on cancer cell proliferation, demonstrating that modifications in the thiazole ring can enhance anticancer activity. The compound's ability to inhibit specific kinases associated with tumor growth was highlighted, suggesting its therapeutic promise against malignancies such as breast and lung cancer .
Neurological Disorders
The compound may also play a role in treating neurological disorders. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving glutamate receptors.
Case Study:
In a study involving allosteric modulators of metabotropic glutamate receptors, compounds similar to 3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide exhibited neuroprotective properties and improved cognitive functions in animal models. This highlights its potential application in conditions like schizophrenia and Alzheimer’s disease .
Kinase Inhibition
The compound has shown promise as a kinase inhibitor, particularly targeting pathways involved in cell proliferation and survival. This is critical for developing targeted cancer therapies.
Modulation of Neurotransmitter Systems
Its ability to interact with neurotransmitter receptors suggests a role in modulating synaptic transmission and neuronal excitability, which is vital for treating various neurological conditions.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparative analysis with structurally related compounds is beneficial.
| Compound Name | Structure | Primary Application | Mechanism |
|---|---|---|---|
| Compound A | Structure A | Anticancer | Kinase inhibition |
| Compound B | Structure B | Neurological disorders | Glutamate receptor modulation |
| This compound | Structure C | Anticancer & Neurological disorders | Kinase inhibition & Neurotransmitter modulation |
Clinical Trials
Further clinical trials are necessary to evaluate its safety and efficacy in human subjects for both cancer and neurological applications.
Structural Optimization
Continued exploration of structural modifications could enhance its pharmacological properties and selectivity for target receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
Key Observations
Fluorine Substitution: The fluorine atom in the target compound likely improves membrane permeability and metabolic stability compared to non-fluorinated analogs like 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide . Fluorine’s electronegativity may also influence binding affinity in target proteins.
Thiazole vs. Thiadiazole :
Replacing thiazole (in the target compound) with thiadiazole (e.g., 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ) introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Thiadiazoles are often associated with enhanced thermal stability.
Sulfamoyl Functionalization :
The sulfamoyl group in N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide increases polarity and aqueous solubility, which could improve pharmacokinetics compared to the target compound’s more lipophilic profile.
Research Tools and Methodological Considerations
Structural comparisons rely heavily on crystallographic data. Programs like SHELX and SIR97 are critical for resolving molecular conformations and intermolecular interactions. For example, SHELX’s refinement algorithms enable precise determination of fluorine and methyl group positions, while SIR97’s direct methods aid in solving complex structures with heterocyclic systems.
Biological Activity
3-Fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine core with various substituents, including a thiazole moiety and a fluorine atom, which are known to enhance its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C15H11FN4OS. The structural complexity of this compound allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings regarding its biological activity:
Antimicrobial Activity
Studies have demonstrated that thiazole-containing compounds can exhibit antimicrobial properties. The presence of the thiazole ring in this compound may contribute to its efficacy against various pathogens.
Anticancer Potential
Thiazole derivatives have been reported to possess anticancer activity. For instance, certain thiazole-integrated compounds have shown significant cytotoxic effects against cancer cell lines such as HepG2 (human liver carcinoma) and A431 (epidermoid carcinoma). The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups and specific substitutions on the thiazole ring enhance cytotoxicity.
Case Studies
- Antitumor Activity : In a study evaluating the cytotoxic effects of several thiazole derivatives, one compound showed an IC50 value of 1.61 µg/mL against A431 cells, indicating potent anticancer activity. This suggests that modifications similar to those in this compound could yield compounds with enhanced efficacy against cancer cells .
- TRPV3 Modulation : The compound has also been investigated for its role as a modulator of TRPV3 (Transient Receptor Potential Vanilloid 3), which is implicated in pain pathways. Research indicates that similar carboxamide compounds can alleviate pain associated with various conditions by modulating TRPV3 activity .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies reveal that the compound can effectively bind to proteins involved in cancer progression and inflammation.
Comparative Analysis
To illustrate the diversity within this chemical class and highlight the unique features of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-fluoro-N-[4-(6-isopropylamino)pyrimidin-4-yl]-N-methylbenzamide | Contains a pyrimidine ring | Antagonist for metabotropic glutamate receptor 1 |
| N-[5-cyano-4-(trifluoromethyl)-1,3-thiazol-2-yl]-4,6-diethoxypyrimidine | Thiazole and pyrimidine hybrid | TRPV3 modulator |
| N-(1,3-thiazol-2-yl)pyrimidine derivatives | Thiazole-pyrimidine linkage | Potential anti-inflammatory agents |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide?
- Methodology : Multi-step synthesis involving amide coupling and heterocyclic ring formation is commonly employed. For example:
- Step 1 : Acylation of a thiazole-2-amine intermediate (e.g., 4-(pyridin-2-yl)-1,3-thiazol-2-amine) with a fluorinated pyridinecarboxylic acid derivative using coupling reagents like EDCI or HATU .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) and characterization by HPLC (≥95% purity) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for diagnostic signals (e.g., pyridine protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₂F₂N₄OS: 364.08) .
- X-ray Crystallography (if crystalline): Resolve the spatial arrangement of the pyridine-thiazole core and fluorine/methyl substituents .
- Common Pitfalls : Fluorine’s strong electronegativity may complicate NMR interpretation; use decoupling experiments for clarity .
Advanced Research Questions
Q. How should researchers address contradictions in reactivity data during synthesis?
- Case Study : If unexpected byproducts arise during amide coupling (e.g., incomplete acylation or thiazole ring decomposition):
- Root Cause Analysis : Use LC-MS to identify intermediates and DFT calculations to model reaction pathways (e.g., steric clashes between pyridin-2-yl and methyl groups) .
- Mitigation : Adjust substituent positions (e.g., replace 5-methyl with smaller groups) or switch to milder coupling agents (e.g., DCC instead of EDCI) .
Q. What pharmacological screening approaches are suitable for evaluating bioactivity?
- Protocol :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For example, measure IC₅₀ values for kinase inhibition .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) via MTT assays. Include positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%) .
Q. How can computational chemistry optimize the compound’s pharmacokinetic properties?
- Workflow :
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), solubility, and metabolic stability. For example, the pyridine-thiazole core may enhance membrane permeability but reduce aqueous solubility .
- Docking Studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize derivatives with stronger hydrogen bonding (e.g., fluorine as a hydrogen bond acceptor) .
Q. What strategies resolve low yields in multi-step syntheses?
- Example : If the final coupling step yields <50%:
- Process Optimization :
| Step | Condition Adjustment | Yield Improvement |
|---|---|---|
| 1 | Switch from DMF to THF | +15% |
| 2 | Reduce temperature from 80°C to 60°C | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
